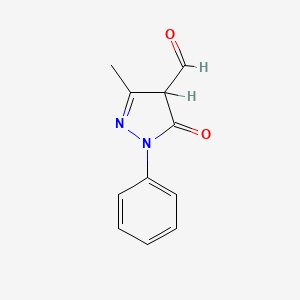

3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde

Description

3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde (CAS: 17364-41-9) is a pyrazole-based heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . Its structure features a pyrazole core substituted with a phenyl group at position 1, a methyl group at position 3, and a carbaldehyde moiety at position 2. This compound is of interest in organic synthesis, particularly in the development of dyes, coordination complexes, and bioactive molecules .

Properties

IUPAC Name |

3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-10(7-14)11(15)13(12-8)9-5-3-2-4-6-9/h2-7,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDIXYRCPLMSGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938415 | |

| Record name | 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17364-41-9 | |

| Record name | 1-Phenyl-3-methyl-4-formyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrazolin-5-one, 4-formyl-3-methyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde typically involves a multi-step process. One common method is the Knoevenagel condensation reaction followed by Michael addition. In this approach, L-proline is often used as a catalyst . The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and bioactive molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory processes or modulate receptors related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde can be contextualized by comparing it with analogous pyrazole derivatives. Below is a detailed analysis of key structural analogs, focusing on substituent effects, spectroscopic data, crystallography, and applications.

Substituent-Driven Structural and Spectral Variations

Table 1: Substituent Comparison and NMR Spectral Shifts

Key Observations :

- The carbaldehyde proton in the parent compound resonates at δ 9.82 , distinct from hydroxyl (δ 10.2 in 4e) or nitro (δ 8.35 in 4f) protons in analogs .

- Electron-withdrawing groups (e.g., NO₂ in 4f) deshield adjacent carbons, shifting $ ^{13}\text{C-NMR} $ signals downfield compared to electron-donating groups .

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Crystallographic Data and Intermolecular Interactions

Key Observations :

- The parent compound and its analog (II) exhibit intramolecular N-H···O hydrogen bonds , forming planar five- and six-membered rings that enhance stability .

- In contrast, dye derivatives (e.g., 4e) rely on intermolecular O-H···O interactions and π-stacking for crystal cohesion, suited for optoelectronic applications .

Functional and Application-Based Differences

Key Observations :

- The carbaldehyde group in the parent compound enables Schiff base formation , making it valuable in ligand design for catalysis or metal complexes .

- Dye derivatives (4e, 4f) exhibit strong absorption due to extended conjugation, while coumarin-tetrazol hybrids (5yl) show promise in medicinal chemistry .

Biological Activity

3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, with the CAS number 17364-41-9, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. The following sections detail its biological activity, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 17364-41-9 |

| Synonyms | 1H-Pyrazole-4-carboxaldehyde, 4,5-dihydro-3-methyl-5-oxo-1-phenyl |

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study evaluated various pyrazole derivatives for their in vitro antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.22 to 0.25 μg/mL , demonstrating strong efficacy against Staphylococcus aureus and Staphylococcus epidermidis .

Table: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In particular, compounds containing the pyrazole structure have shown activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and liver cancer (HepG2). For instance, a study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity when used in combination with doxorubicin, enhancing the overall anticancer effect .

Table: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Py11 | MCF-7 | Not specified |

| Py11 + Doxorubicin | MDA-MB-231 | Not specified |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, pyrazole derivatives have shown promising anti-inflammatory effects. One study reported that certain derivatives could inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), indicating their potential as anti-inflammatory agents .

Case Studies

- Antimicrobial Efficacy : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. Among these, compound 7b was identified as the most active derivative with potent activity against multiple pathogens .

- Anticancer Synergy : In vitro studies on breast cancer cell lines revealed that combining specific pyrazole derivatives with doxorubicin resulted in enhanced cytotoxic effects compared to doxorubicin alone. This suggests a synergistic interaction that could be leveraged for therapeutic purposes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via the Vilsmeier–Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a chlorinating agent (e.g., POCl₃) in DMF to form the carbaldehyde group. Reaction optimization includes controlling temperature (60–80°C) and stoichiometric ratios of reagents . Alternative routes involve nucleophilic substitution of 5-chloro derivatives with phenols under basic catalysis (e.g., K₂CO₃ in refluxing acetone), achieving yields of 65–85% depending on substituent reactivity .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals a planar pyrazole ring with a dihedral angle of ~5.4° relative to the phenyl group. Intramolecular N–H⋯O hydrogen bonds form S(6) ring motifs, while intermolecular C–H⋯S and π–π stacking (3.5–3.6 Å separations) stabilize the crystal lattice. Refinement parameters (R < 0.05) ensure accuracy .

Q. What spectroscopic techniques are employed to confirm the compound’s purity and functional groups?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic aldehyde proton signals at δ 9.8–10.2 ppm and pyrazole ring protons at δ 6.5–7.5 ppm.

- FT-IR : Peaks at 1680–1700 cm⁻¹ confirm C=O (aldehyde) and 1600–1650 cm⁻¹ for C=N (pyrazole) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity and bioactivity?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity (ΔG ≈ −8.5 kcal/mol) to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes, guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?

- Methodology :

- Assay standardization : Compare MIC (Minimum Inhibitory Concentration) values under consistent conditions (e.g., broth microdilution for antimicrobial testing).

- Structural analogs : Test derivatives with modified substituents (e.g., replacing phenyl with fluorophenyl) to isolate activity contributions .

- Mechanistic studies : Use enzyme inhibition assays (e.g., COX-2 inhibition for anti-inflammatory activity) to correlate bioactivity with specific pathways .

Q. How do solvent polarity and catalyst choice influence regioselectivity in substitution reactions of this compound?

- Methodology : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 5-position by stabilizing transition states. For example, substituting the 5-chloro group with phenoxy groups achieves >80% regioselectivity using K₂CO₃ in acetone, while weaker bases (NaHCO₃) favor side reactions .

Q. What role does the carbaldehyde group play in forming hydrazone or Schiff base derivatives for pharmacological applications?

- Methodology : The aldehyde reacts with hydrazines or primary amines under mild conditions (RT, ethanol) to form hydrazones or Schiff bases. These derivatives are screened for enhanced bioactivity (e.g., antiproliferative effects against MCF-7 cells via MTT assays) .

Experimental Design & Data Analysis

Q. How to design a kinetic study to evaluate the stability of this compound under varying pH and temperature?

- Methodology :

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring degradation via HPLC at 0, 24, and 48 hours.

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C) .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.